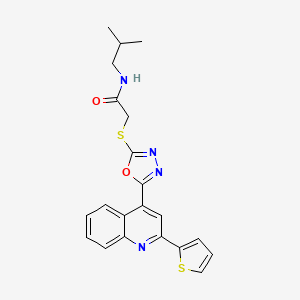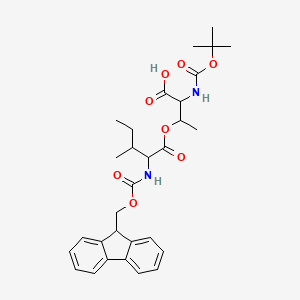
Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, a tert-butoxy group, and an ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate typically involves multiple steps. One common method includes the reaction of benzyl alcohol with tert-butyl bromoacetate in the presence of a base to form benzyl tert-butyl acetate. This intermediate is then reacted with 2-(tert-butoxy)-2-oxoethyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate undergoes several types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include benzaldehyde, benzoic acid, benzyl alcohol, and various substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable esters and amides.
Medicine: Research is ongoing to explore its potential as a prodrug, where it can be converted into an active pharmaceutical ingredient in the body.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate involves its ability to undergo hydrolysis to release active compounds. The ester linkage can be cleaved under physiological conditions, releasing the active benzyl alcohol and tert-butoxycarbonyl-protected amino acids. These active compounds can then interact with specific molecular targets and pathways in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group and intermediate in organic synthesis, offering advantages over similar compounds in terms of ease of deprotection and versatility in synthetic applications .
Eigenschaften
Molekularformel |
C16H21NO6 |
|---|---|
Molekulargewicht |
323.34 g/mol |
IUPAC-Name |
tert-butyl 2-[(2-oxo-2-phenylmethoxyethoxy)carbonylamino]acetate |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-17-15(20)22-11-14(19)21-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
YXSTXCLLHYOCTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CNC(=O)OCC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B12512884.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12512885.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-5-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one](/img/structure/B12512886.png)


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512893.png)
![7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B12512901.png)



![3-[(Dimethylamino)methylidene]-5-methylfuran-2-one](/img/structure/B12512916.png)
